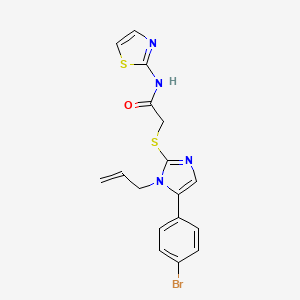
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15BrN4OS2 and its molecular weight is 435.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to a class of imidazole derivatives. Its complex structure, characterized by an imidazole ring, thioether linkage, and thiazole moiety, suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure
The compound's structure can be broken down into several key components:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Thioether Linkage : Connects the imidazole to the thiazole-acetamide segment.
- Bromophenyl Group : Enhances biological activity through potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7) and others. The mechanism often involves the modulation of enzymatic activity or receptor signaling pathways.
- Case Study : A recent investigation into thiazole derivatives demonstrated that certain analogs exhibited IC50 values as low as 4.6 μM against β-secretase (BACE-1), a target for Alzheimer's disease treatment. This suggests that similar compounds may also exhibit neuroprotective effects alongside anticancer properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results from turbidimetric methods indicate that certain derivatives possess significant antimicrobial properties.
| Compound | Activity Type | Target Organisms | IC50 Value |
|---|---|---|---|
| d1 | Antimicrobial | E. coli | 10 μg/mL |
| d2 | Antimicrobial | S. aureus | 8 μg/mL |
| d3 | Anticancer | MCF7 | 15 μM |
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, resulting in altered cellular responses.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of this compound with various biological targets. For example, similar compounds have shown effective binding affinity towards BACE-1, indicating potential for further development in treating neurodegenerative diseases .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Through condensation reactions.
- Introduction of the Allyl Group : Via alkylation reactions.
- Bromination : Using brominating agents.
- Thioacetamide Formation : By reacting with thioacetic acid derivatives.
Research findings suggest that controlling reaction conditions is crucial for optimizing yield and purity during synthesis .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS2/c1-2-8-22-14(12-3-5-13(18)6-4-12)10-20-17(22)25-11-15(23)21-16-19-7-9-24-16/h2-7,9-10H,1,8,11H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQMRSWWGQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














